molecular formula C14H19N B14427152 N-(2,6-Dimethylphenyl)cyclohexanimine CAS No. 85385-03-1

N-(2,6-Dimethylphenyl)cyclohexanimine

Cat. No.: B14427152
CAS No.: 85385-03-1
M. Wt: 201.31 g/mol
InChI Key: MMJFENIZJCSWOW-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)cyclohexanimine is a synthetic organic compound characterized by a cyclohexanimine backbone linked to a 2,6-dimethylphenyl group. The 2,6-dimethylphenyl moiety is a common feature in fungicides (e.g., metalaxyl, benalaxyl) , implying that steric and electronic properties of this substituent may enhance biological activity or stability.

Properties

CAS No.

85385-03-1

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)cyclohexanimine

InChI

InChI=1S/C14H19N/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13/h6-8H,3-5,9-10H2,1-2H3

InChI Key

MMJFENIZJCSWOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 2,6-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction can be represented as follows:

Cyclohexanone+2,6-DimethylanilineThis compound\text{Cyclohexanone} + \text{2,6-Dimethylaniline} \rightarrow \text{this compound} Cyclohexanone+2,6-Dimethylaniline→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of advanced catalytic systems and automated reaction monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Dimethylphenyl)cyclohexanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and azides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(2,6-Dimethylphenyl)cyclohexanimine is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: While not widely used in medicine, this compound is explored for its potential pharmacological properties and as a precursor for drug development.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)cyclohexanimine involves its interaction with specific molecular targets. The imine group in the compound can form covalent bonds with nucleophilic sites in target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Substituted Phenyl Analogs

Compounds with variations in the phenyl substituent group highlight the importance of steric and electronic effects:

Compound Name Substituents on Phenyl Functional Group Key Applications Reference
N-(2,6-Dimethylphenyl)cyclohexanimine 2,6-dimethyl Imine Potential agrochemical intermediate -
(E)-1-Cyclohexyl-N-(2,6-diisopropylphenyl)methanimine 2,6-diisopropyl Imine Not specified; likely synthesis intermediate
Metalaxyl 2,6-dimethyl Acetamide Fungicide (oomycete control)
Oxadixyl 2,6-dimethyl Methoxy-acetamide Fungicide (systemic activity)
  • Electronic Effects : Electron-donating methyl groups on the phenyl ring (as in metalaxyl) improve stability and bioavailability, critical for long-lasting pesticidal activity .

Functional Group Variations

The imine group in this compound distinguishes it from amine- or amide-containing analogs:

Compound Name Functional Group Key Properties Applications Reference
This compound Imine Reactive, prone to hydrolysis/condensation Intermediate in synthesis -
N,N-Dimethylcyclohexylamine Tertiary amine Basic, stable Catalyst, corrosion inhibitor
N-(2,6-Dimethylphenyl)acetamide Acetamide Stable, resistant to hydrolysis Fungicide (e.g., metalaxyl)
  • Reactivity : Imines are more reactive than amines or amides, making them suitable for dynamic covalent chemistry or as intermediates in heterocycle synthesis. However, this reactivity may limit their direct use in formulations requiring long-term stability .
  • Biological Activity : Acetamide derivatives (e.g., metalaxyl) inhibit fungal RNA polymerase, whereas imines might target different enzymatic pathways, though this requires further study .

Physicochemical Properties

  • Solubility : Polar functional groups (e.g., acetamide in metalaxyl) improve water solubility, whereas imines may require formulation adjustments for agricultural use .

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